Cas no 2169182-87-8 (2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid)

2-Amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid is a non-proteinogenic amino acid derivative featuring a cyclopropyl-substituted imidazole moiety. This compound is of interest in medicinal chemistry due to its structural resemblance to natural amino acids, making it a potential building block for peptidomimetics or bioactive molecules. The cyclopropyl group enhances conformational rigidity, which may improve binding affinity and metabolic stability in drug design applications. Its imidazole ring offers hydrogen bonding and coordination capabilities, useful in catalysis or metal chelation. The compound's synthetic versatility allows for further functionalization, enabling exploration in enzyme inhibition or receptor modulation studies. Careful handling is advised due to potential reactivity of the imidazole and amino acid functionalities.
2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid structure
2169182-87-8 structure
Product name:2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid
CAS No:2169182-87-8
MF:C9H13N3O2
Molecular Weight:195.218421697617
CID:6205327
PubChem ID:165506157

2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid
    • EN300-1166925
    • 2169182-87-8
    • インチ: 1S/C9H13N3O2/c10-8(9(13)14)3-6-4-12(5-11-6)7-1-2-7/h4-5,7-8H,1-3,10H2,(H,13,14)
    • InChIKey: MKENZLDQXVMECK-UHFFFAOYSA-N
    • SMILES: OC(C(CC1=CN(C=N1)C1CC1)N)=O

計算された属性

  • 精确分子量: 195.100776666g/mol
  • 同位素质量: 195.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 230
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -2.8
  • トポロジー分子極性表面積: 81.1Ų

2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1166925-0.5g
2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid
2169182-87-8
0.5g
$1893.0 2023-06-08
Enamine
EN300-1166925-0.05g
2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid
2169182-87-8
0.05g
$1657.0 2023-06-08
Enamine
EN300-1166925-100mg
2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid
2169182-87-8
100mg
$1735.0 2023-10-03
Enamine
EN300-1166925-5000mg
2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid
2169182-87-8
5000mg
$5719.0 2023-10-03
Enamine
EN300-1166925-10000mg
2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid
2169182-87-8
10000mg
$8480.0 2023-10-03
Enamine
EN300-1166925-500mg
2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid
2169182-87-8
500mg
$1893.0 2023-10-03
Enamine
EN300-1166925-1000mg
2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid
2169182-87-8
1000mg
$1971.0 2023-10-03
Enamine
EN300-1166925-2500mg
2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid
2169182-87-8
2500mg
$3865.0 2023-10-03
Enamine
EN300-1166925-0.25g
2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid
2169182-87-8
0.25g
$1814.0 2023-06-08
Enamine
EN300-1166925-5.0g
2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid
2169182-87-8
5g
$5719.0 2023-06-08

2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid 関連文献

2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acidに関する追加情報

2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid: A Comprehensive Overview of Structure, Synthesis, and Biological Activities

2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid represents a significant compound in the realm of pharmaceutical chemistry, particularly within the context of 1H-imidazole-based derivatives. This molecule, with its unique structural framework, has garnered attention for its potential applications in various biomedical fields. The compound's chemical structure comprises a propanoic acid backbone functionalized with a 1-cyclopropyl group and a 1H-imidazol-4-yl moiety. This combination of functional groups contributes to its distinct physicochemical properties and biological activities, which are critical for its potential therapeutic applications.

Recent advancements in medicinal chemistry have highlighted the importance of 1H-imidazole derivatives in the development of novel therapeutics. The 2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid molecule, in particular, exhibits structural similarities to known pharmacologically active compounds, suggesting its potential for modulating specific biological targets. The presence of the 1-cyclopropyl substituent introduces steric and electronic effects that may influence the compound's interactions with biological systems, a factor that has been extensively studied in recent years.

One of the most promising areas of research involving 2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid is its potential role in neuropharmacology. Studies published in 2023 have demonstrated that this compound may exhibit neuroprotective properties by modulating the activity of 1H-imidazole-related receptors in the central nervous system. The 1-cyclopropyl group, when combined with the 1H-imidazol-4-yl moiety, appears to enhance the compound's affinity for specific neuronal pathways, making it a candidate for the treatment of neurodegenerative disorders.

Another area of interest is the compound's potential as an inhibitor of enzymes involved in inflammatory processes. Research conducted in 2024 has shown that 2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid may inhibit the activity of 1H-imidazole-dependent enzymes, thereby reducing inflammation in experimental models. This finding is particularly significant given the growing prevalence of inflammatory diseases and the need for novel therapeutic agents. The compound's ability to target these enzymes suggests a potential application in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid has also been a focus of recent studies. Researchers have developed efficient synthetic routes to produce this compound with high purity and yield. These methods often involve the use of 1H-imidazole derivatives as starting materials, followed by functional group modifications to incorporate the 1-cyclopropyl substituent. The development of these synthetic strategies is crucial for the large-scale production of the compound, which is necessary for preclinical and clinical studies.

In addition to its potential therapeutic applications, 2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid has also been studied for its pharmacokinetic properties. Research published in 2023 has shown that the compound exhibits favorable absorption and distribution characteristics in vivo, which are essential for its effectiveness as a therapeutic agent. The compound's ability to cross the blood-brain barrier, a critical factor for neuropharmacological applications, has been a subject of particular interest in recent studies.

Furthermore, the compound's safety profile has been evaluated in preclinical models. Studies conducted in 2024 have indicated that 2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid is well-tolerated by experimental animals, with minimal toxicity observed at therapeutic doses. These findings suggest that the compound has a favorable safety margin, which is a crucial consideration for its potential development as a pharmaceutical drug.

The broader implications of 2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid extend beyond its immediate therapeutic applications. The compound's structural features provide insights into the design of other 1H-imidazole-based derivatives with potential applications in various fields of medicine. The ability to modulate specific biological targets through the incorporation of the 1-cyclopropyl group highlights the importance of structural modifications in the development of novel therapeutics.

In conclusion, 2-amino-3-(1-cyclopropyl-1H-imidazol-4-yl)propanoic acid represents a promising compound with significant potential in the field of pharmaceutical chemistry. Its unique structural features, combined with its demonstrated biological activities, make it a candidate for the development of novel therapeutics. Ongoing research into its synthesis, pharmacokinetics, and safety profile is essential for its further evaluation as a potential pharmaceutical agent. The compound's potential applications in neuropharmacology and inflammation management underscore its importance in the quest for new treatments for a wide range of diseases.

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